molecular formula C9H14O3 B11824701 Methyl 2-ethoxycyclopent-1-ene-1-carboxylate

Methyl 2-ethoxycyclopent-1-ene-1-carboxylate

Cat. No.: B11824701
M. Wt: 170.21 g/mol
InChI Key: KJMKDMJQYRHAJL-UHFFFAOYSA-N
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Description

Methyl 2-ethoxycyclopent-1-ene-1-carboxylate is an organic compound with the molecular formula C9H14O3. It is a derivative of cyclopentene, featuring an ethoxy group and a carboxylate ester group. This compound is of interest in various fields of chemistry due to its unique structure and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

Methyl 2-ethoxycyclopent-1-ene-1-carboxylate can be synthesized through several methods. One common approach involves the esterification of 2-ethoxycyclopent-1-ene-1-carboxylic acid with methanol in the presence of an acid catalyst. The reaction typically requires refluxing the reactants in a suitable solvent, such as toluene, to drive the esterification to completion.

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow processes to enhance efficiency and yield. Catalysts such as sulfuric acid or p-toluenesulfonic acid are often used to facilitate the esterification reaction. The process may also include steps for purification, such as distillation or recrystallization, to obtain the desired product with high purity.

Chemical Reactions Analysis

Types of Reactions

Methyl 2-ethoxycyclopent-1-ene-1-carboxylate undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding carboxylic acids or ketones, depending on the oxidizing agent used.

    Reduction: Reduction reactions can convert the ester group to an alcohol or the double bond to a single bond.

    Substitution: The ethoxy group can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic or basic conditions.

    Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous solvents.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydride (NaH).

Major Products

    Oxidation: Carboxylic acids or ketones.

    Reduction: Alcohols or alkanes.

    Substitution: Various substituted cyclopentene derivatives.

Scientific Research Applications

Methyl 2-ethoxycyclopent-1-ene-1-carboxylate has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activity and interactions with enzymes.

    Medicine: Explored for its potential use in drug development due to its unique structural features.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism by which methyl 2-ethoxycyclopent-1-ene-1-carboxylate exerts its effects depends on the specific reaction or application. In general, the compound’s reactivity is influenced by the presence of the ethoxy and ester groups, which can participate in various chemical transformations. The molecular targets and pathways involved may include interactions with enzymes or receptors in biological systems, leading to specific biochemical effects.

Comparison with Similar Compounds

Similar Compounds

  • Methyl cyclopent-1-ene-1-carboxylate
  • Ethyl 2-oxocyclopentanecarboxylate
  • Methyl 1-cyclopentene-1-carboxylate

Uniqueness

Methyl 2-ethoxycyclopent-1-ene-1-carboxylate is unique due to the presence of both an ethoxy group and a carboxylate ester group on the cyclopentene ring. This combination of functional groups imparts distinct reactivity and properties, making it valuable for specific synthetic and research applications.

Properties

Molecular Formula

C9H14O3

Molecular Weight

170.21 g/mol

IUPAC Name

methyl 2-ethoxycyclopentene-1-carboxylate

InChI

InChI=1S/C9H14O3/c1-3-12-8-6-4-5-7(8)9(10)11-2/h3-6H2,1-2H3

InChI Key

KJMKDMJQYRHAJL-UHFFFAOYSA-N

Canonical SMILES

CCOC1=C(CCC1)C(=O)OC

Origin of Product

United States

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